molecular formula C12H13N3O B2693832 N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1327556-09-1

N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2693832
CAS No.: 1327556-09-1
M. Wt: 215.256
InChI Key: AITPRHVQANEZKH-UHFFFAOYSA-N
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Description

N,3-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide ( 1327556-09-1) is a pyrazole-carboxamide derivative with the molecular formula C12H13N3O and a molecular weight of 215.26 g/mol . This compound is part of the pyrazole class of heterocycles, which are recognized in scientific literature as versatile scaffolds with a significant biological profile . Pyrazole-carboxamides are of high interest in medicinal chemistry research, particularly for investigating their potential as inhibitors of enzymes like carbonic anhydrase (CA) . Studies on similar structures show that such compounds can exhibit potent inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes, which are therapeutic targets for conditions like glaucoma, epilepsy, and obesity . The presence of the carboxamide group makes this compound a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key building block in developing novel bioactive molecules for pharmaceutical and agrochemical research applications. This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses, or for personal application.

Properties

IUPAC Name

N,3-dimethyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-11(12(16)13-2)8-15(14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITPRHVQANEZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid methyl ester, followed by cyclization and methylation reactions . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Acylation Reactions

The carboxamide group undergoes N-acylation under mild conditions. For example:

  • Reagent : Acetic anhydride (Ac₂O) in pyridine

  • Product : N-acetyl derivative (yield: ~75%)

  • Mechanism : Nucleophilic attack by the amine on the acylating agent, followed by deprotonation.

Key Data :

Reaction ComponentDetails
Temperature25–40°C
SolventPyridine or DCM
Yield70–85%

Diazonium Salt Formation and Subsequent Reactions

The compound’s aromatic amine derivatives participate in diazotization, enabling coupling or cyclization :

  • Diazotization : Treatment with NaNO₂/H₂SO₄ forms diazonium salts.

  • Pschorr Cyclization : Intramolecular radical coupling yields fused heterocycles like pyrazolo[4,3-c]quinolin-4-one .

  • Sandmeyer Reaction : With CuCl, forms chlorinated derivatives (e.g., N-(2-chlorophenyl)-analogues) .

Example Reaction Pathway :

  • Diazonium salt preparation from N-(2-aminophenyl)-derivative.

  • Treatment with CuSO₄/ascorbic acid/NaCl → 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazoloquinolin-4-one (17).

Nucleophilic Substitution

The carboxamide’s NH group reacts with electrophiles:

  • Alkylation : Using alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ .

  • Sulfonation : Reaction with sulfonyl chlorides (e.g., TsCl) forms sulfonamide derivatives .

Experimental Conditions :

ParameterValue
BaseK₂CO₃ or Et₃N
SolventDMF or THF
Reaction Time6–12 hours

Cyclization and Ring Expansion

Under acidic or catalytic conditions, the compound participates in cyclization:

  • Formation of Fused Pyrazoles : Reacts with β-ketoesters to form pyrazolo[3,4-b]pyridines .

  • Domino Reactions : FeCl₂-catalyzed rearrangement with isoxazoles yields polycyclic systems .

Case Study :

  • Substrate: N,3-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide + β-ketonitrile.

  • Catalyst: NIS (N-iodosuccinimide).

  • Product: 5-Amino-4-arylthio-3-aryl-1H-pyrazoles.

Oxidation and Reduction

  • Oxidation : KMnO₄ in pyridine/H₂O converts the carboxamide to carboxylic acid derivatives .

  • Reduction : LiAlH₄ reduces the amide to amine (e.g., N,3-dimethyl-1-phenyl-1H-pyrazole-4-methylamine).

Oxidation Data :

ReagentProductYield
KMnO₄ (aq. pyridine)Pyrazole-4-carboxylic acid82%

Condensation Reactions

The carboxamide acts as a directing group in condensations:

  • With Aldehydes : Forms hydrazones (e.g., reaction with 2,4-dinitrophenylhydrazine) .

  • With Active Methylene Compounds : Produces chalcone analogues via Claisen-Schmidt condensation .

Example :

  • Reactant: 4-Nitrobenzaldehyde.

  • Conditions: EtOH/HCl (reflux).

  • Product: (E)-3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone .

Photochemical Reactivity

Limited studies suggest potential photochromic behavior in crystalline phases, similar to structurally related pyrazoles . Further research is needed to characterize this property.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide as an anticancer agent. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines:

  • Aurora-A Kinase Inhibition : It has been shown to inhibit Aurora-A kinase, a critical enzyme involved in cell division. This inhibition can lead to reduced proliferation of cancer cells. For instance, derivatives of pyrazole compounds demonstrated IC50 values indicating potent anticancer activity against cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This property is essential for treating inflammatory diseases and conditions such as arthritis. Studies have shown that similar pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines .

Fungicidal Activity

This compound has been investigated for its fungicidal properties. It acts by disrupting metabolic pathways in fungal organisms, making it effective against various phytopathological diseases:

  • Mechanism of Action : The compound targets succinate dehydrogenase (SDH), which is crucial for fungal respiration. This mode of action helps prevent the development of resistance in fungal populations .

Formulation and Application Methods

The compound can be formulated into various delivery systems such as emulsifiable concentrates and wettable powders. Application methods include:

  • Direct spraying on plants.
  • Soil treatments prior to planting.
  • Seed treatments to protect emerging plants from fungal infections .

Summary of Biological Activities

The following table summarizes the biological activities and their corresponding IC50 values for this compound and related derivatives:

Activity Cell Line IC50 Value (µM) Reference
Aurora-A Kinase InhibitionA5490.16
Tumor Necrosis Factor-alpha InhibitionVarious10
Fungicidal ActivityBotrytis sp.68% inhibition at 1 µM

Case Studies

Several case studies have documented the efficacy of this compound in both laboratory settings and field trials:

Antitumor Efficacy Study

In a controlled laboratory study, derivatives of this compound were tested against multiple cancer cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth.

Field Trials for Fungal Control

Field trials conducted on crops susceptible to fungal infections demonstrated that formulations containing this compound significantly reduced disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

Key pyrazole derivatives and their substituent differences are summarized in Table 1 .

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀ or Target) Reference
N,3-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide 215.26 N1-Me, C3-Me, C1-Ph, C4-CONH₂ Not specified
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ~470.7* C5-4-ClPh, C1-2,4-diClPh, C4-Me, N-(3-pyridylmethyl) CB1 antagonist (IC₅₀ = 0.139 nM)
Compound 4h (From ) 630.10 C1-4-aminosulfonylphenyl, C5-p-fluorophenyl, N-(3,5-di-tert-butyl-4-hydroxyphenyl) Undisclosed (structural analog)
Compound 5g (From ) 603.24 C1-4-methylsulfonylphenyl, C5-naphth-2-yl, N-(3,5-di-tert-butyl-4-hydroxyphenyl) Undisclosed (structural analog)
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 200.23 C3-Me, C5-Me, C1-Ph, C4-CHO Crystallographic study

*Molecular weight estimated based on formula.

Key Observations:

Substituent Impact on Bioactivity: The CB1 antagonist (IC₅₀ = 0.139 nM) features bulky, electron-withdrawing substituents (2,4-dichlorophenyl, 4-chlorophenyl) and a pyridylmethyl group, which enhance receptor binding affinity through hydrophobic and π-π interactions .

Carboxamide vs. Aldehyde Functionality :

  • The carboxamide group in the target compound and CB1 analog enables hydrogen bonding with biological targets, whereas the aldehyde in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde () offers reactivity for further synthetic modifications .
Key Insights:
  • Synthetic Complexity : The CB1 antagonist requires multi-step functionalization, whereas the target compound’s simpler structure may allow streamlined synthesis.

Biological Activity

N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, highlighting its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H14N4O\text{C}_12\text{H}_{14}\text{N}_4\text{O}

This compound belongs to the pyrazole class, which is known for its ability to interact with various biological targets, leading to a wide range of pharmacological effects.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Mechanism
A549 (Lung cancer)0.39Induction of apoptosis
MDA-MB-231 (Breast)0.67Microtubule destabilization
HCT116 (Colon)0.95CDK2 inhibition

Research indicates that it can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly, which is critical for cell division and proliferation .

2. Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory properties. It selectively inhibits COX-2 enzymes, which are involved in the inflammatory response.

Study IC50 (μg/mL) Effect
In vitro COX-2 inhibition assay55.65Anti-inflammatory activity
Acute inflammation model in rats>2000 mg/kgSignificant reduction in swelling

The compound's anti-inflammatory activity was comparable to established NSAIDs like diclofenac sodium .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial properties against various bacterial strains.

Bacterial Strain Activity
E. coliModerate inhibition
S. aureusHigh inhibition

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • CDK Inhibition: The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Microtubule Destabilization: It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A study conducted on the MDA-MB-231 breast cancer cell line revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 0.67 μM. The mechanism was linked to the induction of apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Potential

In an animal model of acute inflammation, administration of the compound led to a marked decrease in paw swelling compared to control groups treated with standard anti-inflammatory drugs. The results indicated its potential as a therapeutic agent for inflammatory conditions .

Q & A

Q. What are the established synthetic routes for N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of pyrazole-4-carboxamide derivatives typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with substituted phenylhydrazines, followed by carboxamide formation. For example:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine in ethanol under reflux to form the pyrazole core .

Methylation : Introduce methyl groups at the N-1 and C-3 positions using methylating agents like methyl iodide in basic media.

Carboxamide Formation : React the intermediate with dimethylamine in the presence of coupling agents (e.g., EDC/HOBt) .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry (1:1.2 ratio of pyrazole to dimethylamine) to enhance yield (>75%) and minimize byproducts (e.g., unreacted ester intermediates). Monitor via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, FT-IR, XRD) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • N-Methyl protons : Singlet at δ ~3.2 ppm (N-CH₃) and δ ~2.5 ppm (C3-CH₃).
    • Aromatic protons : Multiplets at δ 7.2–7.6 ppm for the phenyl group.
    • Amide carbonyl : ¹³C signal at ~168 ppm .
  • FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
  • XRD : Resolve crystal packing and confirm substituent positions. For analogous pyrazole derivatives, monoclinic systems with space group P2₁/c are common .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can predict the biological activity and stability of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to optimize geometry, calculate HOMO-LUMO gaps (predicting reactivity), and assess electrostatic potential surfaces (identifying nucleophilic/electrophilic sites) .
  • Molecular Docking : Dock the compound into target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina. Key interactions include hydrogen bonding between the carboxamide and active-site residues (e.g., Aspergillus fumigatus CYP51: ΔG ~-8.2 kcal/mol) .

Q. How do substituent variations (e.g., halogenation at the phenyl ring) influence the biological activity of pyrazole-4-carboxamide derivatives?

Methodological Answer:

SubstituentPositionActivity Trend (Example)Mechanism Insight
-F para↑ Antifungal (MIC ~2 µg/mL)Enhanced CYP51 binding via halogen bonding
-Cl meta↑ Anti-inflammatory (IC₅₀ ~10 µM)COX-2 inhibition via hydrophobic interactions
-OCH₃ ortho↓ SolubilityIncreased logP (~3.5) reduces bioavailability

Experimental Design : Synthesize derivatives via Suzuki coupling or electrophilic substitution, then assay against target enzymes/cell lines. Use SAR studies to prioritize candidates for in vivo testing .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-4-carboxamides across different studies?

Methodological Answer:

  • Data Triangulation : Compare assay conditions (e.g., fungal strain variability, incubation time). For example, Candida albicans MIC values may vary 4-fold depending on agar vs. broth dilution methods .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., murine S9 fractions) to identify rapid degradation (t₁/₂ <30 min) as a cause of false-negative in vivo results .
  • Crystallography : Resolve target-bound structures to confirm binding modes (e.g., pyrazole ring π-stacking vs. carboxamide H-bonding) .

Q. What analytical methods are critical for assessing the purity and degradation products of this compound under storage conditions?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to detect degradation products (e.g., hydrolyzed carboxylic acid at RT ~4.2 min).
  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days. Major degradation pathways include:
    • Hydrolysis : Amide → carboxylic acid (pH-dependent).
    • Oxidation : Methyl groups → hydroxylated byproducts .

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